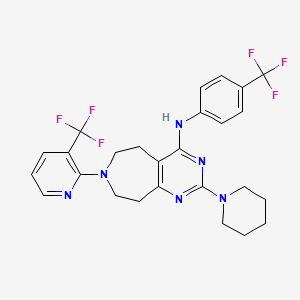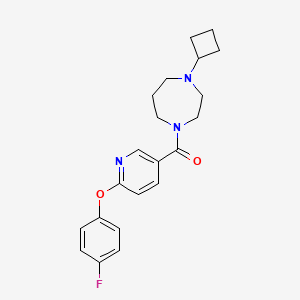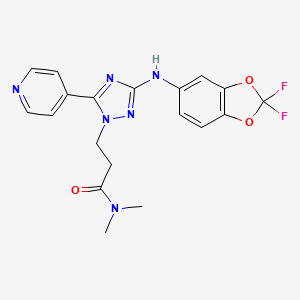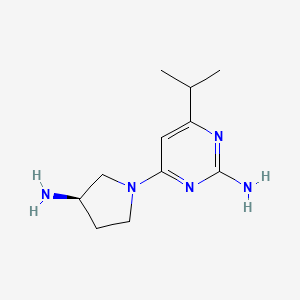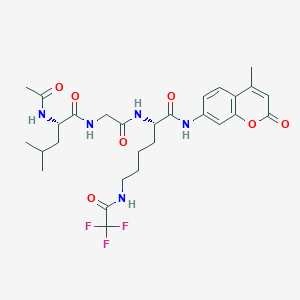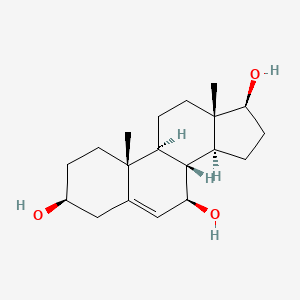
JPH203
描述
纳武兰拉特,也称为其开发代码 JPH203,是一种新型的低分子量化合物,选择性地抑制 L 型氨基酸转运蛋白 1 (LAT1)。LAT1 在各种癌细胞中高度表达,使其成为癌症治疗的有前景的靶点。 纳武兰拉特在治疗晚期和难治性胆道癌(包括肝外胆管癌和胆囊癌)方面显示出巨大潜力 .
科学研究应用
作用机制
纳武兰拉特通过选择性地抑制 L 型氨基酸转运蛋白 1 (LAT1) 发挥作用。LAT1 负责将必需氨基酸摄取到癌细胞中,这些氨基酸是它们快速增殖和存活所必需的。 通过抑制 LAT1,纳武兰拉特有效地使癌细胞缺乏这些必需营养物质,从而导致细胞生长减少和细胞死亡增加 .
分子靶点和途径:
LAT1 抑制: 纳武兰拉特与 LAT1 转运蛋白结合,阻断必需氨基酸(如亮氨酸和苯丙氨酸)的摄取。
mTOR 途径: LAT1 的抑制破坏了 mTOR 信号通路,该通路对细胞生长和增殖至关重要。
生化分析
Biochemical Properties
JPH203 inhibits the transport of large neutral amino acids into cancer cells by selectively blocking LAT1 . This inhibition disrupts the amino acid homeostasis in cancer cells, leading to nutrient starvation and eventually cell death . This compound interacts with LAT1, a protein that is overexpressed in various types of cancer cells .
Cellular Effects
This compound has been shown to reduce proliferation and mTORC1 signaling in human thyroid cancer cell lines . It also decreases intracellular levels of LAT1 substrates, including essential amino acids, in biliary tract cancer (BTC) cell lines . This disruption of amino acid homeostasis leads to a decrease in cell growth and an increase in apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of LAT1’s transport activity . This compound binds within the traditional substrate-binding pocket of LAT1, inhibiting the transport of large neutral amino acids across the cell membrane . This inhibition disrupts the amino acid homeostasis within the cell, leading to nutrient starvation and eventually cell death .
Temporal Effects in Laboratory Settings
This compound treatment has been shown to immediately and drastically decrease intracellular levels of LAT1 substrates in BTC cell lines . Over time, some of these amino acid levels partially recover, suggesting a cellular compensatory response .
Dosage Effects in Animal Models
In animal models, daily intravenous administration of this compound significantly inhibited tumor growth in a dose-dependent manner . The study found that this compound was well-tolerated and provided promising activity against BTC .
Metabolic Pathways
This compound predominantly metabolizes into N-acetyl-JPH203 by N-acetyltransferase 2 (NAT2) in liver cells . This metabolite is then passively excreted in bile .
Transport and Distribution
This compound is administered intravenously and is taken up via organic anion transporters into liver cells . Here, it is predominantly acetylated to N-acetyl-JPH203 by NAT2 and is passively excreted in bile .
Subcellular Localization
The subcellular localization of this compound is largely determined by the distribution of LAT1, the target of this compound. LAT1 is a membrane transporter, suggesting that this compound primarily localizes to the cell membrane where it interacts with LAT1 to inhibit the transport of large neutral amino acids .
准备方法
合成路线和反应条件: 纳武兰拉特是通过多步化学过程合成的。合成涉及制备苯并恶唑衍生物,然后将其与二氯苯基丙酸衍生物偶联。主要步骤包括:
苯并恶唑衍生物的形成: 这涉及将 2-氨基苯酚与合适的醛反应形成苯并恶唑环。
偶联反应: 然后将苯并恶唑衍生物在碱性条件下与 3,5-二氯-4-羟基苄醇偶联,形成中间体。
工业生产方法: 纳武兰拉特的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 最终产物使用重结晶和色谱等技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型: 纳武兰拉特主要由于存在氨基和羟基等反应性官能团而发生取代反应。它还可以在特定条件下发生氧化和还原反应。
常见试剂和条件:
取代反应: 常见的试剂包括卤化剂和亲核试剂。条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和碳酸钾等碱。
氧化反应: 可以在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂
形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生具有不同官能团的纳武兰拉特的各种衍生物,而氧化和还原反应可以改变现有的官能团 .
相似化合物的比较
纳武兰拉特在其对 LAT1 的选择性抑制方面是独一无二的,这使其与其他类似化合物区别开来。一些类似的化合物包括:
BCH(2-氨基双环[2.2.1]庚烷-2-羧酸): 系统 L 氨基酸转运蛋白的非选择性抑制剂。
JPH203: 另一种具有相似作用机制但化学结构不同的 LAT1 抑制剂。
KMH-233: 一种具有不同结合亲和力和选择性特征的 LAT1 抑制剂 .
纳武兰拉特的独特性: 纳武兰拉特对 LAT1 的高选择性及其在临床试验中显着改善无进展生存期的能力使其成为靶向癌症治疗的有前景的候选药物。 其独特的化学结构和作用机制使其比其他 LAT1 抑制剂具有明显的优势 .
属性
IUPAC Name |
(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZJPQTMQZBCE-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037592-40-7 | |
| Record name | JPH-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NANVURANLAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)

